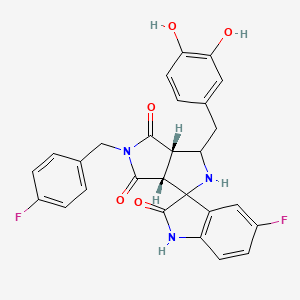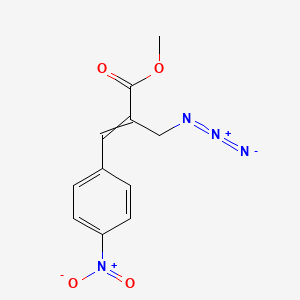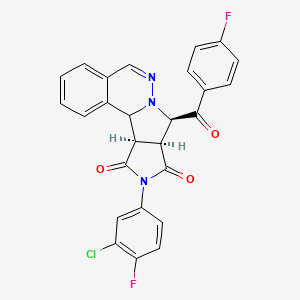
2,6-Difluoro-N-(3,5-difluorophenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Difluoro-N-(3,5-difluorophenyl)benzamide is an organic compound characterized by the presence of multiple fluorine atoms attached to a benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Difluoro-N-(3,5-difluorophenyl)benzamide typically involves the reaction of 2,6-difluorobenzoic acid with 3,5-difluoroaniline. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions . The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions: 2,6-Difluoro-N-(3,5-difluorophenyl)benzamide undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with other functional groups using reagents like sodium hydride (NaH) and alkyl halides.
Oxidation and Reduction Reactions: The compound can be oxidized using agents like potassium permanganate (KMnO4) or reduced using lithium aluminum hydride (LiAlH4).
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids in the presence of palladium catalysts.
Common Reagents and Conditions:
Substitution: NaH, alkyl halides, aprotic solvents (e.g., dimethylformamide).
Oxidation: KMnO4, acidic or basic conditions.
Reduction: LiAlH4, anhydrous conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various alkylated derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
2,6-Difluoro-N-(3,5-difluorophenyl)benzamide has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate and its potential therapeutic effects.
Mechanism of Action
The mechanism of action of 2,6-Difluoro-N-(3,5-difluorophenyl)benzamide involves its interaction with specific molecular targets and pathways. The presence of multiple fluorine atoms enhances its binding affinity to certain enzymes and receptors. This can lead to the inhibition or activation of specific biochemical pathways, resulting in various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
- 2,4-Difluoro-N-(3,5-difluorophenyl)benzamide
- 2,6-Difluoro-N-(2,4-difluorophenyl)benzamide
- 2,6-Difluorobenzoic acid
Comparison: Compared to its analogs, 2,6-Difluoro-N-(3,5-difluorophenyl)benzamide exhibits unique properties due to the specific positioning of the fluorine atoms. This positioning can influence its reactivity, stability, and biological activity. For instance, the presence of fluorine atoms at the 2,6-positions on the benzamide ring can enhance its resistance to metabolic degradation, making it more stable in biological systems .
Properties
Molecular Formula |
C13H7F4NO |
|---|---|
Molecular Weight |
269.19 g/mol |
IUPAC Name |
N-(3,5-difluorophenyl)-2,6-difluorobenzamide |
InChI |
InChI=1S/C13H7F4NO/c14-7-4-8(15)6-9(5-7)18-13(19)12-10(16)2-1-3-11(12)17/h1-6H,(H,18,19) |
InChI Key |
ZZSLNLRPVHMUOB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C(=O)NC2=CC(=CC(=C2)F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethanone, 1-(6-bromo-4-methoxy-1H-pyrrolo[2,3-b]pyridin-3-yl)-](/img/structure/B12628906.png)

![[(4-Chloro-3,6-dimethoxy-5-methyl-1,2-phenylene)bis(oxy)]bis(trimethylsilane)](/img/structure/B12628922.png)
![N-Cyclohexyl-1-[(4-nitrophenyl)methyl]-N-octylpiperidin-4-amine](/img/structure/B12628925.png)




![tert-butyl N-[(3R,6S)-6-(2,3-difluorophenyl)-2-oxoazepan-3-yl]-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate](/img/structure/B12628949.png)
![2-({2-[(6-methyl-7-oxo-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-3-yl)amino]-2-oxoethyl}sulfanyl)pyridine-3-carboxylic acid](/img/structure/B12628952.png)

![4,6-dichloro-1-(tetrahydro-pyran-4-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12628959.png)

